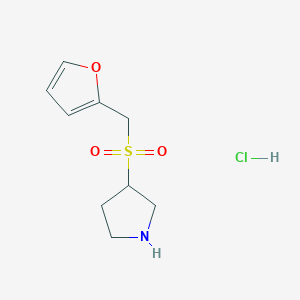
3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound featuring a quinazoline core integrated with an oxadiazole ring, chlorophenyl, and benzyl groups. This compound's unique structure potentially grants it a range of chemical and biological activities, making it a subject of interest in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one generally involves multi-step synthetic routes:
Formation of the Quinazolinone Core:
This might involve the cyclization of anthranilic acid derivatives with appropriate reagents like formamide.
Incorporation of the Oxadiazole Ring:
Typically prepared via a cyclodehydration reaction of hydrazides with carboxylic acids.
Benzylation and Thiolation:
The final steps include introducing the benzyl and thio groups via nucleophilic substitution reactions.
Industrial Production Methods: Scaling up the laboratory procedures to industrial production requires optimizing reaction conditions for cost efficiency and yield:
Employing continuous flow reactors.
Using efficient catalysts and greener solvents to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction:
The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction may alter the quinazolinone core or other functional groups.
Substitution Reactions:
The presence of the chlorophenyl group allows for nucleophilic aromatic substitution.
The oxadiazole ring can participate in various electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride.
Nucleophiles like thiols and amines for substitution reactions.
Major Products Formed:
Sulfoxides or sulfones from oxidation.
Substituted quinazolines and oxadiazoles from substitution reactions.
Aplicaciones Científicas De Investigación
3-Benzyl-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one has diverse applications:
Chemistry:
As an intermediate in the synthesis of more complex molecules.
Biology:
Potential use as a pharmacophore in drug development.
Could exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Medicine:
Investigated for its therapeutic potential in treating various diseases.
Industry:
Possible applications in material science for the development of new polymers or resins.
Mecanismo De Acción
The compound's mechanism of action depends on its interaction with biological targets:
Molecular Targets:
May target specific enzymes or receptors involved in disease pathways.
Pathways Involved:
Inhibiting or activating certain biochemical pathways, depending on its structure and functional groups.
Comparación Con Compuestos Similares
2-(2-Chlorophenyl)-3-benzylquinazolin-4(3H)-one.
Compounds featuring quinazoline cores with various substituents.
Propiedades
IUPAC Name |
3-benzyl-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-19-12-6-4-10-17(19)22-27-21(31-28-22)15-32-24-26-20-13-7-5-11-18(20)23(30)29(24)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJDDCURYIGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)




![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)
![N'-[4-(dimethylamino)phenyl]-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide](/img/structure/B2504107.png)
![N-[(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)
![N-(8-Thiabicyclo[3.2.1]octan-3-yl)prop-2-enamide](/img/structure/B2504109.png)


![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

